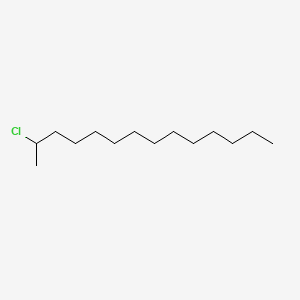

2-Chlorotetradecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

34942-43-3 |

|---|---|

Molecular Formula |

C14H29Cl |

Molecular Weight |

232.83 g/mol |

IUPAC Name |

2-chlorotetradecane |

InChI |

InChI=1S/C14H29Cl/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14H,3-13H2,1-2H3 |

InChI Key |

BDOUIUPFTBUPNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chlorotetradecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-chlorotetradecane, a saturated monochloroalkane with potential applications in various fields of chemical synthesis and drug development. The document details the core reaction mechanisms, offers generalized experimental protocols, and presents a comparative analysis of the different synthetic routes.

Executive Summary

The synthesis of this compound can be approached through three main strategies, each with distinct advantages and disadvantages in terms of selectivity, yield, and scalability. These pathways are:

-

Hydrochlorination of 1-Tetradecene (B72687): A regioselective addition reaction that primarily yields the desired 2-chloro isomer.

-

Chlorination of 2-Tetradecanol (B1204251): A substitution reaction offering a direct route from the corresponding secondary alcohol.

-

Free-Radical Chlorination of Tetradecane (B157292): A less selective method that produces a mixture of chlorinated isomers, requiring subsequent purification.

This guide will delve into the specifics of each pathway, providing the necessary details for researchers to make informed decisions for their synthetic needs.

Data Presentation: Comparison of Synthesis Pathways

| Synthesis Pathway | Starting Material | Reagents | Mechanism | Regioselectivity | Expected Yield | Purification |

| Hydrochlorination of Alkene | 1-Tetradecene | HCl | Electrophilic Addition (Markovnikov) | High for 2-chloro isomer | Moderate to High | Straightforward |

| Chlorination of Alcohol | 2-Tetradecanol | SOCl₂, PCl₅, etc. | Nucleophilic Substitution (SN2 or SNi) | High | High | Straightforward |

| Free-Radical Halogenation | Tetradecane | Cl₂, UV light | Free-Radical Chain Reaction | Low (mixture of isomers) | Variable | Challenging |

Pathway 1: Hydrochlorination of 1-Tetradecene

This pathway represents a highly efficient and regioselective method for the synthesis of this compound. The reaction proceeds via an electrophilic addition of hydrogen chloride (HCl) across the double bond of 1-tetradecene, following Markovnikov's rule.[1][2] This rule dictates that the hydrogen atom will add to the carbon atom that already has the greater number of hydrogen atoms, while the chloride will bond to the more substituted carbon, resulting in the preferential formation of this compound.[1]

Reaction Mechanism

The reaction is initiated by the protonation of the alkene by HCl, which forms a secondary carbocation at the C2 position. This carbocation is more stable than the primary carbocation that would be formed if the proton added to the C2 position. The chloride ion then acts as a nucleophile, attacking the carbocation to form the final product.

Experimental Protocol (General)

-

Reaction Setup: A solution of 1-tetradecene in a suitable inert solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared in a reaction vessel equipped with a gas inlet and a stirring mechanism. The reaction is typically carried out at a low temperature (0 °C to room temperature) to minimize side reactions.

-

Reagent Addition: Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a compatible solvent is added dropwise.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with a mild base (e.g., sodium bicarbonate solution) to neutralize excess acid, followed by water. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Pathway 2: Chlorination of 2-Tetradecanol

This pathway involves the direct conversion of the secondary alcohol, 2-tetradecanol, to this compound using a variety of chlorinating agents. Common reagents for this transformation include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).[3][4][5] This method is generally high-yielding and avoids the potential for rearrangements that can occur in carbocation-mediated reactions.

Reaction Mechanism with Thionyl Chloride

The reaction of a secondary alcohol with thionyl chloride typically proceeds through an SN2 mechanism, especially in the presence of a base like pyridine (B92270).[3][6][7] The alcohol first attacks the sulfur atom of SOCl₂, forming a chlorosulfite intermediate. The chloride ion, displaced in the first step or from another molecule of SOCl₂, then acts as a nucleophile and attacks the carbon atom bearing the chlorosulfite group from the backside, leading to an inversion of stereochemistry if the carbon is a chiral center. The other products are sulfur dioxide and hydrogen chloride, which are gases and can be easily removed from the reaction mixture.

Experimental Protocol (General, with Thionyl Chloride)

-

Reaction Setup: 2-Tetradecanol is dissolved in an inert solvent such as dichloromethane or diethyl ether in a flask equipped with a reflux condenser and a dropping funnel. A base like pyridine may be added to neutralize the HCl produced. The reaction is often cooled in an ice bath initially.

-

Reagent Addition: Thionyl chloride is added dropwise to the solution of the alcohol.

-

Reaction Conditions: After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to reflux to ensure completion.

-

Work-up and Purification: The reaction mixture is carefully poured onto ice-water to quench any unreacted thionyl chloride. The organic layer is separated, washed with water, a dilute base solution, and brine. After drying over an anhydrous salt, the solvent is evaporated. The resulting crude this compound can be purified by vacuum distillation.

Pathway 3: Free-Radical Chlorination of Tetradecane

This method involves the direct chlorination of tetradecane using chlorine gas (Cl₂) under UV light. The reaction proceeds via a free-radical chain mechanism and is generally not very selective.[8] It results in a mixture of monochlorinated isomers (1-chlorotetradecane, this compound, 3-chlorotetradecane, etc.) as well as polychlorinated products.

Reaction Mechanism

The reaction is initiated by the homolytic cleavage of the chlorine molecule by UV light to form two chlorine radicals. These radicals then abstract a hydrogen atom from the tetradecane chain to form a tetradecyl radical and HCl. The tetradecyl radical then reacts with another chlorine molecule to form the chlorotetradecane product and a new chlorine radical, which continues the chain reaction.

The regioselectivity of this reaction is determined by the stability of the radical intermediate. Tertiary radicals are more stable than secondary radicals, which are more stable than primary radicals.[9][10] In tetradecane, all hydrogens are either on primary (C1 and C14) or secondary carbons. Therefore, the abstraction of a hydrogen atom from a secondary carbon is statistically and energetically favored over a primary carbon, leading to a higher proportion of secondary chloroalkanes. However, due to the large number of secondary hydrogens, a complex mixture of isomers is unavoidable.

Experimental Protocol (General)

-

Reaction Setup: Liquid tetradecane is placed in a reaction vessel that is transparent to UV light. The vessel is equipped with a gas inlet, a condenser, and a stirrer.

-

Reaction Conditions: The tetradecane is heated, and chlorine gas is bubbled through it while being irradiated with a UV lamp.

-

Reaction Monitoring: The reaction can be monitored by observing the consumption of chlorine gas and by GC analysis of the reaction mixture.

-

Work-up and Purification: After the desired degree of chlorination is achieved, the reaction is stopped. Excess chlorine and HCl are removed by purging with an inert gas. The resulting mixture of chlorinated tetradecanes is a significant challenge to separate. Techniques like fractional distillation under high vacuum or preparative chromatography would be required to isolate this compound from the other isomers.[11][12][13][14]

Conclusion

For the selective and high-yield synthesis of this compound, the hydrochlorination of 1-tetradecene and the chlorination of 2-tetradecanol are the preferred methods. The choice between these two will likely depend on the availability and cost of the starting materials. The hydrochlorination route is elegant in its simplicity and high regioselectivity. The chlorination of the corresponding alcohol offers a direct and reliable conversion. The free-radical chlorination of tetradecane, while seemingly direct, is hampered by its lack of selectivity, leading to complex product mixtures that are difficult and costly to separate, making it less suitable for the preparation of a specific isomer in a laboratory or pharmaceutical setting. Researchers and drug development professionals should carefully consider these factors when planning the synthesis of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Advancements in hydrochlorination of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. The final product obtained by the reaction between alcohol and phosphorus pentachloride is: [vedantu.com]

- 6. m.youtube.com [m.youtube.com]

- 7. google.com [google.com]

- 8. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. quora.com [quora.com]

- 12. (524g) Separation of Isomers | AIChE [proceedings.aiche.org]

- 13. Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore‐Inside and Pore‐Outside Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]

Spectroscopic Profile of 2-Chlorotetradecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Chlorotetradecane, a long-chain secondary alkyl halide. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous compounds. This guide is intended to serve as a valuable resource for the identification and characterization of this compound and related long-chain haloalkanes in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data for similar compounds, including shorter-chain secondary chloroalkanes and long-chain n-alkanes, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons near the chlorine atom and overlapping signals for the long alkyl chain.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| -CH(Cl)- | 3.9 - 4.1 | Sextet | 1H |

| -CH₃ (at C1) | 1.5 - 1.7 | Doublet | 3H |

| -CH₂- (at C3) | 1.6 - 1.8 | Multiplet | 2H |

| -(CH₂)₁₀- | 1.2 - 1.4 | Broad Multiplet | 20H |

| -CH₃ (at C14) | 0.8 - 0.9 | Triplet | 3H |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule. The carbon atom attached to the chlorine will be significantly deshielded.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (-CH(Cl)-) | 65 - 70 |

| C1 (-CH₃) | 23 - 27 |

| C3 (-CH₂-) | 38 - 42 |

| C4 - C12 (-(CH₂)₉-) | 22 - 32 |

| C13 (-CH₂-) | 22 - 24 |

| C14 (-CH₃) | 13 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by absorptions from the alkyl chain, with a characteristic absorption for the C-Cl bond.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| C-H stretch (alkane) | 2850 - 2960 | Strong | Characteristic of the long alkyl chain. |

| C-H bend (alkane) | 1375 - 1470 | Medium | Methylene and methyl bending vibrations. |

| C-Cl stretch | 600 - 800 | Medium to Strong | The position can be conformationally dependent. |

Mass Spectrometry (MS)

The mass spectrum of this compound, obtained by electron ionization (EI), will show a molecular ion peak and characteristic fragmentation patterns. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), chlorine-containing fragments will appear as doublets separated by 2 m/z units.

| m/z Value | Interpretation | Notes |

| 232/234 | [M]⁺, Molecular ion | The M+2 peak will have approximately one-third the intensity of the M peak. |

| 197 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 63/65 | [C₃H₆Cl]⁺ | Alpha-cleavage. |

| 43 | [C₃H₇]⁺ | Beta-cleavage, often the base peak. |

| 29, 43, 57, 71... | [CₙH₂ₙ₊₁]⁺ | Series of alkyl fragments from cleavage along the carbon chain. |

Experimental Protocols

The following sections outline general experimental protocols for acquiring NMR, IR, and Mass Spectra for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl₃) to a final volume of 0.6-0.7 mL in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phasing, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a liquid sample or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value.

-

The data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualizations

General Spectroscopic Analysis Workflow

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2-Chlorotetradecane

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and physicochemical properties of 2-chlorotetradecane. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical characteristics and relevant experimental methodologies.

Molecular Structure

This compound is a halogenated alkane with the chemical formula C14H29Cl. Its structure consists of a fourteen-carbon aliphatic chain (tetradecane) with a single chlorine atom substituted at the second carbon position. This positioning of the chlorine atom distinguishes it from its isomer, 1-chlorotetradecane, where the chlorine is located at a terminal carbon. The IUPAC name for this compound is this compound.

The presence of the chlorine atom introduces polarity to the otherwise nonpolar hydrocarbon chain, influencing its physical and chemical properties. The carbon-chlorine bond is a reactive site, making this compound a potential intermediate in various organic syntheses.

Stereochemistry

A critical aspect of the molecular structure of this compound is its stereochemistry. The second carbon atom (C2), to which the chlorine atom is attached, is bonded to four different groups: a chlorine atom, a hydrogen atom, a methyl group (C1), and a dodecyl group (C3-C14). This makes the C2 carbon a chiral center.

Due to this chirality, this compound can exist as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-2-chlorotetradecane and (S)-2-chlorotetradecane, based on the Cahn-Ingold-Prelog priority rules. The two enantiomers have identical physical properties in a non-chiral environment but will rotate plane-polarized light in opposite directions and may exhibit different biological activities and interactions with other chiral molecules.

Physicochemical Properties

| Property | Value (for 1-Chlorotetradecane) | Reference |

| Molecular Formula | C14H29Cl | [1][2] |

| Molecular Weight | 232.83 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Boiling Point | 292.9 °C at 760 mmHg | [4] |

| 139-142 °C at 4 mmHg | [6] | |

| Melting Point | -3 °C | [4][7] |

| Density | 0.859 g/cm³ at 25 °C | [4][6] |

| Refractive Index | 1.446 at 20 °C | [6] |

| Flash Point | 122.5 °C | [4] |

| Water Solubility | <0.01 g/L | [8] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the hydrochlorination of 1-tetradecene (B72687). This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (C1), and the chlorine atom adds to the carbon with fewer hydrogen atoms (C2).

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, dissolve 1-tetradecene in a suitable inert solvent such as dichloromethane.

-

Hydrochlorination: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution with continuous stirring.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Once the reaction is complete, neutralize the excess HCl by washing the reaction mixture with a saturated sodium bicarbonate solution, followed by water.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Characterization

The synthesized this compound would be characterized using standard analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the protons adjacent to the chlorine atom and the rest of the alkyl chain. The proton at C2 would appear as a multiplet.

-

¹³C NMR: Would show a distinct signal for the carbon atom bonded to chlorine (C2) at a downfield chemical shift compared to the other sp³ hybridized carbons.

Mass Spectrometry (MS):

-

The mass spectrum would show the molecular ion peak and characteristic isotopic peaks for the presence of a chlorine atom (M and M+2 in an approximate 3:1 ratio). Fragmentation patterns would be consistent with the structure of this compound.

Gas Chromatography (GC):

-

GC can be used to determine the purity of the synthesized compound and to separate it from any unreacted starting material or isomeric byproducts.

Signaling Pathways and Logical Relationships

The primary relevance of this compound in a biological context would be as a potential lipophilic molecule that could interact with cell membranes or intracellular lipid-binding proteins. Its metabolism could involve cytochrome P450-mediated oxidation or glutathione (B108866) conjugation, common pathways for the detoxification of halogenated alkanes.

References

- 1. Myristyl chloride | C14H29Cl | CID 17043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetradecane, 1-chloro- [webbook.nist.gov]

- 3. Tetradecane, 1-chloro- [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. 1-Chlorotetradecane 98 2425-54-9 [sigmaaldrich.com]

- 7. 1-Chlorotetradecane | CAS#:2425-54-9 | Chemsrc [chemsrc.com]

- 8. 1-Chlorotetradecane | 2425-54-9 [chemicalbook.com]

Environmental Fate and Degradation of 2-Chlorotetradecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of 2-Chlorotetradecane. Due to the limited availability of specific experimental data for this compound, this guide incorporates data and methodologies from studies on chlorinated alkanes of similar chain lengths (C10-C18) to provide a scientifically grounded assessment of its likely environmental behavior.

Environmental Partitioning

The environmental distribution of this compound is governed by its physicochemical properties, which dictate its partitioning between soil, water, and air.

Adsorption and Leaching

Table 1: Estimated Physicochemical Properties and Environmental Partitioning of this compound

| Parameter | Estimated Value/Behavior | Implication for Environmental Fate |

| Soil Adsorption Coefficient (Koc) | High (estimated) | Strong adsorption to soil and sediment organic matter, leading to low mobility and reduced leaching potential. |

| Water Solubility | Low (estimated) | Limited distribution in the aqueous phase. |

| Henry's Law Constant | Moderate to High (estimated) | Potential for volatilization from surface water and moist soil. |

Volatilization

The tendency of this compound to volatilize from water to the atmosphere is described by its Henry's Law Constant. Although a specific value for this compound is not available, long-chain chlorinated alkanes can exhibit significant volatilization from environmental surfaces.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, can contribute to the transformation of this compound in the environment.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For chlorinated alkanes, this can result in the replacement of a chlorine atom with a hydroxyl group.[4] The rate of hydrolysis is dependent on pH and temperature.[5][6][7][8][9] While specific hydrolysis rate constants for this compound are not documented, long-chain chloroalkanes are generally resistant to rapid hydrolysis under typical environmental conditions.[4]

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light. The susceptibility of a chemical to photolysis depends on its ability to absorb light at environmentally relevant wavelengths (>290 nm) and the quantum yield of the degradation reaction.[10][11][12] While specific data for this compound is unavailable, chlorinated alkanes can undergo photolysis, leading to the cleavage of the carbon-chlorine bond.

Biodegradation

Biodegradation by microorganisms is expected to be a significant pathway for the environmental degradation of this compound.

Aerobic Biodegradation

Under aerobic conditions, bacteria, particularly species of Pseudomonas, are known to degrade chlorinated alkanes.[13] Studies on chlorinated alkanes with chain lengths from C6 to C16 have shown that terminal chlorination, as in 1-chlorotetradecane, generally leads to higher rates of degradation compared to secondary chlorination.[13] The initial step in the aerobic biodegradation of chlorinated alkanes often involves an oxygenase enzyme, such as an alkane hydroxylase, which incorporates an oxygen atom into the molecule.[13][14] This is followed by dehalogenation and subsequent metabolism of the resulting fatty acid via β-oxidation.

Table 2: Summary of Degradation Pathways for this compound

| Degradation Pathway | Description | Key Enzymes/Factors | Expected Products |

| Aerobic Biodegradation | Microbial breakdown in the presence of oxygen. | Alkane monooxygenase, Haloalkane dehalogenase | Carbon dioxide, water, chloride ions |

| Abiotic Hydrolysis | Reaction with water leading to the replacement of the chlorine atom. | pH, Temperature | Tetradecan-2-ol, Hydrochloric acid |

| Photolysis | Degradation by sunlight. | UV radiation, Quantum yield | Radicals, smaller organic molecules |

Anaerobic Biodegradation

Under anaerobic conditions, the degradation of chlorinated compounds often proceeds via reductive dechlorination, where the chlorine atom is removed and replaced by a hydrogen atom. This process is typically slower than aerobic degradation for less chlorinated alkanes.

Experimental Protocols

The following sections describe standardized methodologies for assessing the environmental fate and degradation of chemicals like this compound.

Biodegradation Testing

Protocol: OECD 301B - CO2 Evolution Test[15][16][17][18][19]

This method evaluates the ready biodegradability of a substance in an aerobic aqueous medium by measuring the amount of carbon dioxide produced over a 28-day period.

Hydrolysis Testing

Protocol: OECD 111 - Hydrolysis as a Function of pH[5][6][7][8][9]

This guideline describes a procedure to determine the rate of abiotic hydrolysis of chemicals in sterile aqueous buffered solutions at different pH values (typically 4, 7, and 9) and temperatures.

References

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]

- 3. log KOC - ECETOC [ecetoc.org]

- 4. Homogeneous hydrolysis rate constants for selected chlorinated methanes, ethanes, ethenes, and propanes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 9. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 10. ias.ac.in [ias.ac.in]

- 11. Quantum yield - Wikipedia [en.wikipedia.org]

- 12. rsc.org [rsc.org]

- 13. Biodegradation of chlorinated alkanes and their commercial mixtures by Pseudomonas sp. strain 273 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. core.ac.uk [core.ac.uk]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. eurolab.net [eurolab.net]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

An In-depth Technical Guide on 2-Chlorotetradecane

Introduction

2-Chlorotetradecane is a halogenated alkane, specifically a chlorinated derivative of tetradecane. It falls under the category of medium-chain chlorinated alkanes (MCCAs), which typically contain 14 to 17 carbon atoms.[1][2] While extensive, in-depth research specifically targeting this compound is limited, a significant body of knowledge exists for the broader class of chlorinated alkanes. These compounds are not known to occur naturally and are produced for various industrial applications.[1][3][4] This guide synthesizes the available information on this compound and related compounds, providing a resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

Quantitative data for this compound is not as readily available as for its isomer, 1-chlorotetradecane (B127486). However, based on the properties of similar compounds, a number of physical and chemical characteristics can be inferred and are presented below. For comparison, experimentally determined values for 1-chlorotetradecane are included where available.

| Property | Value (1-Chlorotetradecane) | Reference |

| Molecular Formula | C14H29Cl | [3] |

| Molecular Weight | 232.83 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Boiling Point | 292.9 °C at 760 mmHg | [3][5] |

| Melting Point | -3 °C | [3][4] |

| Density | 0.859 g/cm³ | [3][6] |

| Flash Point | 122.5 °C | [3] |

| Vapor Pressure | 0.00313 mmHg at 25°C | [3] |

| Water Solubility | <0.01 g/L | [7] |

| Refractive Index | n20/D 1.446 | [6] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not prevalent in the literature. However, general methods for the preparation of haloalkanes can be applied.

General Synthesis of Haloalkanes

Haloalkanes can be synthesized through several established methods:

-

Free-radical substitution of alkanes: This method involves the reaction of an alkane with a halogen in the presence of UV light. The reaction proceeds via a free-radical chain mechanism, which includes initiation, propagation, and termination steps.[8]

-

Electrophilic addition to alkenes: Alkenes react with hydrogen halides (HX) or halogens (X2) to form haloalkanes. The addition of hydrogen halides follows Markovnikov's rule, where the halide attaches to the more substituted carbon.[8]

-

Substitution of alcohols: Alcohols can be converted to haloalkanes using various reagents, such as hydrogen halides, thionyl chloride (SOCl2), or phosphorus halides (e.g., PCl3, PCl5).[9]

A plausible, though not specifically cited, synthesis for this compound would involve the hydrohalogenation of 2-tetradecene (B8313900) with hydrogen chloride.

Illustrative Experimental Protocol: Synthesis of 1-Chlorotetradecane from Tetradecan-1-ol

A reported method for the synthesis of the related compound, 1-chlorotetradecane, involves the reaction of tetradecan-1-ol with tosyl chloride and 4-dimethylaminopyridine (B28879) in dichloromethane. This reaction proceeds over 96 hours at 25°C and yields approximately 95% of the product.[3]

Analytical Characterization

The characterization of this compound would employ standard analytical techniques used for organic compounds.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and structure of a compound. For chlorinated compounds, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak in the mass spectrum.[10] This isotopic pattern is a definitive indicator of the presence of a chlorine atom in the molecule or its fragments.[10] The fragmentation pattern of long-chain haloalkanes is often similar to that of the corresponding n-alkanes.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the precise structure of this compound.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the carbon bearing the chlorine atom (the methine proton at C2), the adjacent methyl (C1) and methylene (B1212753) (C3) groups, and the remaining methylene and methyl groups of the alkyl chain. The chemical shift of the methine proton would be downfield due to the deshielding effect of the electronegative chlorine atom. Spin-spin splitting would be observed between adjacent, non-equivalent protons.[12]

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environment. The carbon atom bonded to the chlorine (C2) would exhibit a characteristic chemical shift.

Potential Biological Activity and Toxicity

While there is no specific research on the biological activity of this compound, the broader class of haloalkanes has been studied for its toxicological properties.

Haloalkanes can be bioactivated through cytochrome P450 or glutathione (B108866) transferase-dependent pathways. The toxicity of some haloalkanes is associated with the formation of reactive intermediates that can bind to cellular macromolecules like DNA, proteins, and lipids, leading to cellular damage.[13] For example, carbon tetrachloride is activated by cytochrome P450 to form a trichloromethyl radical, which can initiate lipid peroxidation and cause liver damage.[13][14]

Medium-chain chlorinated paraffins (MCCPs), the group to which this compound belongs, have been shown to cause toxic effects in aquatic invertebrates at low concentrations.[15] Concerns about the persistence, bioaccumulation potential, and toxicity of some chlorinated paraffins have led to regulatory scrutiny.[15][16]

Potential Research Applications

Given its structure, this compound could serve as a chemical intermediate in organic synthesis. For instance, its isomer, 1-chlorotetradecane, is used in the preparation of surfactants and quaternary ammonium (B1175870) compounds.[3][4]

Experimental Workflows

The following diagrams illustrate generalized workflows for the synthesis, characterization, and biological evaluation of a novel compound like this compound.

A generalized workflow for the synthesis and purification of this compound.

A workflow for the structural characterization of a synthesized compound.

A generalized workflow for the initial biological screening of a test compound.

References

- 1. Chloro-alkanes [utslappisiffror.naturvardsverket.se]

- 2. Toxic substances list: chlorinated alkanes - Canada.ca [canada.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 1-クロロテトラデカン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-Chlorotetradecane | 2425-54-9 [chemicalbook.com]

- 8. savemyexams.com [savemyexams.com]

- 9. Haloalkane - Wikipedia [en.wikipedia.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Hepatoxicity and mechanism of action of haloalkanes: Carbon tetrachloride as a toxicological model - ProQuest [proquest.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. canada.ca [canada.ca]

Navigating the Solubility Landscape of 2-Chlorotetradecane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorotetradecane, a halogenated alkane, presents a unique set of physicochemical properties that are of significant interest in various scientific domains, including organic synthesis and as a potential intermediate in drug development. Its long alkyl chain combined with the presence of a chlorine atom dictates its interaction with different solvent systems. Understanding the solubility of this compound in organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing its solubility.

Core Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For a non-polar compound like this compound, which is characterized by a long hydrocarbon chain, the primary intermolecular forces are van der Waals forces (specifically, London dispersion forces). Therefore, it is expected to exhibit higher solubility in non-polar organic solvents that also rely on these types of interactions.

In contrast, its solubility in polar solvents is anticipated to be limited. While the carbon-chlorine bond introduces a degree of polarity to the molecule, the non-polar nature of the fourteen-carbon chain dominates its overall character, making it largely hydrophobic.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for this compound in various organic solvents. This indicates a gap in the documented physical properties of this specific compound. However, qualitative information for the structurally similar compound, 1-chlorotetradecane, is available and can serve as a useful proxy for estimating the solubility behavior of this compound.

Based on the general principles of haloalkane solubility and data for analogous compounds, the following table summarizes the expected qualitative solubility of this compound.

| Solvent Category | Representative Solvents | Expected Solubility of this compound | Primary Intermolecular Forces with Solute |

| Non-Polar Aliphatic | Hexane, Cyclohexane | High / Miscible | London Dispersion Forces |

| Non-Polar Aromatic | Toluene, Benzene | High / Miscible | London Dispersion Forces |

| Halogenated | Dichloromethane, Chloroform | High / Miscible | London Dispersion Forces, Dipole-Dipole |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | London Dispersion Forces, Dipole-Dipole |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High / Miscible | London Dispersion Forces, Dipole-Dipole |

| Alcohols | Ethanol, Methanol | Moderate | London Dispersion Forces, Dipole-Dipole |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Low to Moderate | London Dispersion Forces, Dipole-Dipole |

| Polar Protic | Water | Very Low / Immiscible | London Dispersion Forces |

Note: This table is based on qualitative assessments and the principle of "like dissolves like." Experimental verification is necessary for precise quantitative data.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the gravimetric determination of the solubility of a liquid solute, such as this compound, in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume of the organic solvent to a series of glass vials.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of a distinct, undissolved phase of this compound indicates saturation.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solvent is fully saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution) using a pre-warmed syringe to prevent precipitation of the solute upon cooling.

-

Immediately pass the withdrawn solution through a syringe filter into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved micro-droplets of this compound.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the evaporating dish. This can be done at room temperature in a fume hood or more rapidly in a vacuum oven at a temperature below the boiling point of this compound to avoid its evaporation.

-

-

Mass Determination and Calculation:

-

Once the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature and to remove any residual moisture.

-

Weigh the evaporating dish containing the this compound residue on the analytical balance.

-

The mass of the dissolved this compound is the final mass of the dish and residue minus the initial tare mass of the empty dish.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of this compound / Volume of solvent withdrawn) * 100

-

Safety Precautions:

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and solvent-resistant gloves, must be worn.

-

Refer to the Safety Data Sheets (SDS) for both this compound and the selected organic solvent for specific handling and disposal instructions.

Mandatory Visualizations

To aid in the conceptual understanding of the processes involved, the following diagrams have been generated.

Caption: Experimental workflow for determining the solubility of this compound.

2-Chlorotetradecane: A Technical Guide on its Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 2-chlorotetradecane, a halogenated alkane. The document focuses on its natural occurrence and known sources, presenting available quantitative data and detailing experimental protocols for its synthesis and analysis. Due to a notable lack of information on the natural occurrence and biological activity of this compound specifically, this guide also contextualizes it within the broader class of chlorinated paraffins. All quantitative and analytical data are summarized in structured tables for clarity. Methodologies for key experiments are described in detail to facilitate replication and further research. Diagrams illustrating synthetic pathways and analytical workflows are provided using the DOT language for precise visualization.

Natural Occurrence

Extensive literature searches have not yielded any conclusive evidence of the natural occurrence of this compound in significant amounts in any biological or environmental system. While a wide variety of halogenated organic compounds are known to be produced by marine organisms such as sponges and algae, and by some bacteria, this compound has not been specifically identified as a natural product in these sources.

Research into the chemical composition of marine life has uncovered a vast array of bioactive compounds, but specific isomers of chlorinated long-chain alkanes like this compound remain largely uncharacterized from natural origins. The majority of naturally occurring organochlorines are structurally more complex.

It is plausible that trace amounts of this compound could be formed through abiotic or biotic degradation of larger chlorinated paraffins, which are industrial pollutants. However, dedicated studies to confirm this hypothesis are lacking.

Sources of this compound

The primary, and to date only documented, source of this compound is through chemical synthesis. It is not commercially available as a pure compound but can be generated as part of a mixture of isomers through the chlorination of n-tetradecane.

Synthetic Sources: Photosulfochlorination of n-Tetradecane

One of the key methods for the synthesis of a mixture of chlorinated tetradecane (B157292) isomers, including this compound, is the photosulfochlorination of n-tetradecane. This process involves the reaction of n-tetradecane with sulfuryl chloride (SO₂Cl₂) under photochemical conditions. This reaction is known to produce a mixture of monochlorinated tetradecane isomers, with the chlorine atom substituting a hydrogen atom at various positions along the carbon chain.

A study by Assassi et al. (2005) details the analysis of the product mixture from the photosulfochlorination of n-tetradecane, which contains unreacted n-tetradecane, various isomers of chloro-n-tetradecane, and n-tetradecanesulfonyl chlorides[1]. The distribution of the chloro-n-tetradecane isomers is dependent on the reaction conditions.

Experimental Protocols

Synthesis of Chloro-n-tetradecane Isomers via Photosulfochlorination

This protocol is based on the methodology that would lead to the formation of a mixture containing this compound as described by Assassi et al. (2005)[1].

Materials:

-

n-Tetradecane

-

Sulfuryl chloride (SO₂Cl₂)

-

Inert solvent (e.g., carbon tetrachloride, though safer alternatives are recommended)

-

Photochemical reactor with a suitable UV lamp

-

Reaction vessel with a stirring mechanism and temperature control

-

Apparatus for gas evolution management (e.g., a scrubber)

Procedure:

-

A solution of n-tetradecane in an inert solvent is prepared in the reaction vessel.

-

A stoichiometric amount of sulfuryl chloride is added to the solution.

-

The reaction mixture is stirred and irradiated with UV light at a controlled temperature. The reaction is typically carried out under an inert atmosphere.

-

The reaction progress is monitored by analyzing aliquots of the reaction mixture over time using gas chromatography (GC).

-

Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

-

The resulting product is a mixture containing unreacted n-tetradecane, various isomers of monochloro-n-tetradecane (including this compound), and n-tetradecanesulfonyl chlorides.

Analysis of Chloro-n-tetradecane Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analytical procedure for the identification and characterization of this compound within a mixture of its isomers, as detailed by Assassi et al. (2005)[1].

Instrumentation:

-

Gas chromatograph (GC) coupled to a mass spectrometer (MS) with electron impact (EI) and chemical ionization (CI) capabilities.

-

Capillary column suitable for the separation of nonpolar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, followed by a ramp to 280 °C at a rate of 5 °C/min, and a final hold at 280 °C for 10 minutes.

-

Injection Mode: Splitless

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Sample Preparation:

-

The crude reaction mixture is diluted in a suitable solvent (e.g., hexane).

-

An internal standard can be added for quantitative analysis.

Data Analysis:

-

The different isomers of chloro-n-tetradecane are separated based on their retention times in the GC column.

-

The mass spectrum of each isomer is recorded. The identification of this compound and other isomers is based on the fragmentation patterns observed in the EI-MS spectra.

Data Presentation

Table 1: Physicochemical Properties of Tetradecane and its Monochlorinated Isomers

| Property | n-Tetradecane | 1-Chlorotetradecane | This compound (Predicted) |

| Molecular Formula | C₁₄H₃₀ | C₁₄H₂₉Cl | C₁₄H₂₉Cl |

| Molecular Weight | 198.39 g/mol | 232.83 g/mol | 232.83 g/mol |

| Boiling Point | 253.5 °C | ~295 °C | Expected to be slightly lower than 1-chlorotetradecane |

| Density | 0.7628 g/cm³ | ~0.86 g/cm³ | Expected to be similar to 1-chlorotetradecane |

Table 2: Key Mass Spectral Fragments for Chloro-n-tetradecane Isomers (EI-MS)[1]

| m/z | Fragment Ion | Description |

| M-Cl | [C₁₄H₂₉]⁺ | Loss of the chlorine atom. |

| M-HCl | [C₁₄H₂₈]⁺ | Loss of a molecule of hydrogen chloride. |

| CnH₂nCl | [CnH₂nCl]⁺ | Cleavage of the carbon-carbon chain, retaining the chlorine atom. |

| CnH₂n+₁ | [CnH₂n+₁]⁺ | Alkyl fragments from the cleavage of the carbon-carbon chain. |

Note: While the mass spectra of the different chloro-n-tetradecane isomers show strong similarities, subtle differences in the relative intensities of the fragment ions can be used for their differentiation[1].

Visualizations

Diagram 1: Synthetic Pathway for Chloro-n-tetradecanes

Caption: Synthetic pathway for the formation of a mixture of chloro-n-tetradecane isomers.

Diagram 2: Analytical Workflow for the Identification of this compound

References

Methodological & Application

Application Notes and Protocols: 2-Chlorotetradecane as an Intermediate in Pharmaceutical Manufacturing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of chlorotetradecane isomers, primarily 1-Chlorotetradecane, as intermediates in the synthesis of pharmaceutical compounds. While direct applications of 2-Chlorotetradecane in the synthesis of approved pharmaceuticals are not widely documented in publicly available literature, the reactivity of the C14 alkyl halide moiety is relevant for the synthesis of molecules with pharmaceutical applications. This document focuses on the synthesis of Sodium Tetradecyl Sulfate (B86663) (STS), a commercial sclerosing agent, where tetradecanol (B45765), a derivative of 1-chlorotetradecane, is a key precursor. Additionally, the synthesis of quaternary ammonium (B1175870) compounds with antimicrobial properties will be discussed.

Introduction to Chlorotetradecanes in Pharmaceutical Synthesis

Chlorotetradecanes, particularly 1-Chlorotetradecane (also known as myristyl chloride), are versatile alkylating agents.[1][2] Their long C14 lipophilic chain is a structural feature found in various biologically active molecules, influencing properties such as membrane interaction and solubility. In pharmaceutical manufacturing, such intermediates are crucial for building the molecular framework of active pharmaceutical ingredients (APIs).[3] Although this compound is a structural isomer, 1-Chlorotetradecane is more commonly referenced as a synthetic intermediate.[1]

Application in the Synthesis of Sodium Tetradecyl Sulfate (STS)

Sodium Tetradecyl Sulfate is an anionic surfactant and a widely used sclerosing agent for the treatment of varicose veins.[4][5][6] The synthesis of STS involves the sulfonation of tetradecanol. 1-Chlorotetradecane can serve as a precursor to tetradecanol through a hydrolysis reaction.

Synthetic Pathway Overview

The overall synthetic route from 1-Chlorotetradecane to Sodium Tetradecyl Sulfate involves two main steps:

-

Hydrolysis of 1-Chlorotetradecane to 1-Tetradecanol: An SN2 reaction where the chlorine atom is displaced by a hydroxyl group.

-

Sulfonation of 1-Tetradecanol: The alcohol is reacted with a sulfonating agent, followed by neutralization to yield the sodium salt.[4]

Experimental Protocols

Protocol 1: Synthesis of 1-Tetradecanol from 1-Chlorotetradecane (Hydrolysis)

-

Materials: 1-Chlorotetradecane, Sodium Hydroxide (NaOH), Water, Diethyl ether, Anhydrous Magnesium Sulfate (MgSO4).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 1-Chlorotetradecane (1 equivalent).

-

Add a 10% aqueous solution of Sodium Hydroxide (2 equivalents).

-

Heat the mixture to reflux and maintain for 4-6 hours with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous Magnesium Sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain crude 1-Tetradecanol.

-

Purify the product by vacuum distillation or recrystallization from a suitable solvent.

-

Protocol 2: Synthesis of Sodium Tetradecyl Sulfate from 1-Tetradecanol (Sulfonation)

-

Materials: 1-Tetradecanol, Sulfur trioxide (SO3) or Chlorosulfonic acid (ClSO3H), Sodium Hydroxide (NaOH), Ice.

-

Procedure:

-

In a reaction vessel cooled in an ice bath, dissolve 1-Tetradecanol (1 equivalent) in a suitable inert solvent (e.g., dichloromethane).

-

Slowly add the sulfonating agent (e.g., Sulfur trioxide, 1.1 equivalents) to the solution while maintaining the temperature below 10 °C.

-

Stir the reaction mixture for 1-2 hours at low temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring it over crushed ice.

-

Neutralize the resulting sulfuric acid ester with a cold aqueous solution of Sodium Hydroxide to a pH of 7-8.

-

The precipitated Sodium Tetradecyl Sulfate is then filtered, washed with cold water, and dried under vacuum.

-

Quantitative Data

| Parameter | Hydrolysis of 1-Chlorotetradecane | Sulfonation of 1-Tetradecanol |

| Typical Yield | 85-95% | 90-98% |

| Purity (by HPLC) | >98% | >99% |

| Reaction Time | 4-6 hours | 1-2 hours |

| Key Reagents | NaOH | SO3, NaOH |

Application in the Synthesis of Quaternary Ammonium Compounds

1-Chlorotetradecane is a key intermediate in the synthesis of various quaternary ammonium compounds (QACs), which are used as antiseptics and disinfectants.[1] A notable example is the synthesis of myristyltrimethylammonium bromide.

Synthetic Pathway Overview

The synthesis involves the quaternization of a tertiary amine with 1-Chlorotetradecane.

Experimental Protocol

Protocol 3: Synthesis of Myristyltrimethylammonium chloride

-

Materials: 1-Chlorotetradecane, Trimethylamine (B31210) (aqueous solution or gas), Ethanol (B145695).

-

Procedure:

-

Dissolve 1-Chlorotetradecane (1 equivalent) in ethanol in a pressure-rated reaction vessel.

-

Add an excess of trimethylamine solution (e.g., 40% in water, 3 equivalents).

-

Seal the vessel and heat to 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction vessel and carefully vent any excess pressure.

-

Remove the solvent and excess trimethylamine under reduced pressure.

-

The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure myristyltrimethylammonium chloride.

-

Quantitative Data

| Parameter | Quaternization Reaction |

| Typical Yield | >90% |

| Purity (by Titration) | >98% |

| Reaction Time | 12-24 hours |

| Key Reagents | Trimethylamine |

Signaling Pathways and Biological Activity

The final pharmaceutical products derived from chlorotetradecane intermediates have distinct mechanisms of action.

-

Sodium Tetradecyl Sulfate (STS): As a sclerosing agent, STS acts as a detergent on the lipid molecules in the endothelial cells of vein walls.[5] This causes inflammatory destruction of the vein's internal lining, leading to thrombus formation and subsequent sclerosis (fibrous tissue formation) of the vein.[6]

-

Quaternary Ammonium Compounds (QACs): QACs are cationic surfactants that exert their antimicrobial effect by disrupting the cell membranes of bacteria and fungi. The positively charged nitrogen atom interacts with the negatively charged components of the microbial cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately cell death.

Conclusion

While this compound itself is not a commonly cited intermediate in major pharmaceutical syntheses, its isomer, 1-Chlorotetradecane, serves as a valuable precursor for producing key reactants like 1-Tetradecanol, which is essential for the manufacture of the sclerosing agent Sodium Tetradecyl Sulfate. Furthermore, 1-Chlorotetradecane is a fundamental building block for a variety of quaternary ammonium compounds with significant antimicrobial activity. The methodologies presented herein provide a framework for the synthesis and application of these long-chain alkyl halides in the broader context of pharmaceutical and medicinal chemistry. Further research may uncover more direct roles for both 1- and this compound in the development of novel therapeutics.

References

- 1. lookchem.com [lookchem.com]

- 2. Myristyl chloride | C14H29Cl | CID 17043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Chlorotetradecane 98 2425-54-9 [sigmaaldrich.com]

- 4. Sodium tetradecyl sulfate - Wikipedia [en.wikipedia.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Sodium Tetradecyl Sulfate | C14H29NaO4S | CID 23665772 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of 2-Chlorotetradecane in the Synthesis of Agrochemical Adjuvants

Application Note: AN-AGC-001

Topic: Synthesis and Application of a Quaternary Ammonium (B1175870) Surfactant from 2-Chlorotetradecane for Use as an Agrochemical Adjuvant.

Introduction

While direct synthesis of agrochemical active ingredients using this compound is not widely documented, this long-chain alkyl halide serves as a valuable intermediate in the production of formulation adjuvants. Adjuvants are critical components in modern agrochemical formulations, enhancing the efficacy of active ingredients such as herbicides, insecticides, and fungicides. One important class of adjuvants are cationic surfactants, particularly quaternary ammonium salts (QAS).

This document outlines the application of this compound in the synthesis of a specific QAS, N,N,N-trimethyl-2-tetradecanaminium chloride. This surfactant can improve the performance of pesticide formulations by enhancing wetting, spreading, and penetration of the active ingredient into the target pest or plant. The long tetradecyl chain provides the necessary lipophilicity to interact with waxy cuticles of leaves and insects, while the cationic quaternary ammonium head group ensures water solubility and electrostatic interaction with negatively charged surfaces.

Data Presentation

| Surfactant | Alkyl Chain | CMC (mol/L) | γCMC (mN/m) | Reference |

| Tetradecyltrimethylammonium Bromide (TTAB) | n-C14 | 3.5 x 10⁻³ | ~36 | [1] |

| Tetradecyltrimethylammonium Chloride (TTAC) | n-C14 | 4.6 x 10⁻³ | ~38 | [1] |

| Dodecyltrimethylammonium Chloride (DTAC) | n-C12 | 1.6 x 10⁻² | ~37 | [1] |

Note: The position of the hydrophilic headgroup along the alkyl chain can influence the CMC and γCMC. Generally, moving the charge towards the center of the chain increases the CMC and γCMC slightly compared to the terminal isomer.

Experimental Protocols

Protocol 1: Synthesis of N,N,N-trimethyl-2-tetradecanaminium chloride

This protocol describes a general procedure for the quaternization of a tertiary amine with a secondary alkyl halide.

Materials:

-

This compound

-

Trimethylamine (B31210) (anhydrous, as a solution in ethanol (B145695) or as a condensed gas)

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Pressure-rated reaction vessel (if using gaseous trimethylamine)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of trimethylamine in ethanol (1.2 equivalents). If using condensed trimethylamine, it should be carefully added to the cooled reaction mixture in a pressure-rated vessel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is triturated with anhydrous diethyl ether to precipitate the quaternary ammonium salt.

-

The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield N,N,N-trimethyl-2-tetradecanaminium chloride as a white to off-white solid.

Protocol 2: Evaluation of Surfactant Performance for Agrochemical Formulations

This protocol outlines the steps to assess the potential of the synthesized surfactant as an adjuvant.

1. Surface Tension Measurement:

-

Prepare a series of aqueous solutions of the synthesized surfactant with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The critical micelle concentration (CMC) is determined from the breakpoint in the curve, and the surface tension at the CMC (γCMC) is the minimum surface tension value achieved.

2. Contact Angle Measurement (Wetting Performance):

-

Prepare a representative agrochemical formulation (e.g., an emulsifiable concentrate or a suspension concentrate) with and without the synthesized surfactant.

-

Deposit a droplet of each formulation onto a hydrophobic surface that mimics a leaf surface (e.g., paraffin (B1166041) wax-coated slide).

-

Measure the contact angle of the droplet on the surface using a goniometer. A lower contact angle indicates better wetting.

3. Efficacy Enhancement Bioassay (Example with a Herbicide):

-

Select a model herbicide and a target weed species.

-

Prepare spray solutions of the herbicide at different concentrations, both with and without the synthesized surfactant at a predetermined concentration.

-

Spray the different formulations onto the target weeds under controlled environmental conditions.

-

Include appropriate controls (untreated plants and plants sprayed with the surfactant solution only).

-

After a specified period, assess the herbicidal efficacy by visual scoring of plant damage or by measuring biomass reduction compared to the controls.

-

A significant increase in herbicidal activity in the presence of the surfactant indicates its effectiveness as an adjuvant.

Visualizations

Caption: Workflow for the synthesis of a quaternary ammonium surfactant.

Caption: Logical flow of adjuvant-enhanced agrochemical performance.

References

Application Notes & Protocols: 2-Chlorotetradecane as an Internal Standard in Chromatographic Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Chlorotetradecane as an internal standard (IS) in chromatographic assays. The following sections outline the principles of its application, a general experimental protocol, and data presentation guidelines to ensure accurate and reproducible quantification of analytes.

Introduction to this compound as an Internal Standard

This compound is a chlorinated long-chain alkane suitable for use as an internal standard in various chromatographic techniques, particularly in Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with mass spectrometry (MS). Its chemical properties, including a non-polar nature and a distinct mass-to-charge ratio, make it an effective tool for correcting variations during sample preparation and analysis. The primary function of an internal standard is to compensate for the loss of analyte during sample processing and to account for variations in injection volume, ultimately improving the precision and accuracy of quantitative analysis.[1]

An isomer, 1-Chlorotetradecane, has been successfully employed as an internal standard in the determination of 3-chloropropane-1,2-diol in hydrolyzed vegetable protein by capillary gas chromatography, demonstrating the applicability of chlorinated alkanes for such purposes.[2] When selecting an internal standard, it is crucial that it is not naturally present in the sample matrix and does not interfere with the analytes of interest.[1]

Experimental Protocol: Quantification of a Non-Polar Analyte using this compound as an Internal Standard

This protocol provides a general workflow for the quantification of a hypothetical non-polar analyte in a biological matrix (e.g., plasma) using GC-MS. Note: This is a template protocol and must be optimized and validated for the specific analyte and matrix.

2.1. Materials and Reagents

-

Analyte of Interest: (e.g., a hypothetical drug molecule)

-

Internal Standard: this compound (CAS No. for 1-Chlorotetradecane: 2425-54-9)[3][4]

-

Solvents: Hexane, Ethyl Acetate, Methanol (HPLC or GC grade)

-

Reagents: Anhydrous Sodium Sulfate

-

Matrix: Blank plasma

2.2. Preparation of Standard and Stock Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by spiking blank plasma with appropriate volumes of the analyte stock solution to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol.

2.3. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of each calibration standard and unknown sample, add 10 µL of the 10 µg/mL this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 500 µL of ethyl acetate.

-

Vortex for 2 minutes to extract the analyte and internal standard.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of hexane.

-

Transfer the reconstituted sample to a GC vial for analysis.

2.4. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injection Volume: 1 µL

-

Inlet Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp: 20°C/min to 300°C

-

Hold: 5 minutes at 300°C

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Analyte Ion (hypothetical): m/z XXX

-

This compound Ion: m/z YYY (A characteristic fragment ion should be chosen based on its mass spectrum)

-

Data Presentation and Analysis

Quantitative data should be presented in a clear and structured format to allow for easy interpretation and comparison. The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard.[1] A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

Table 1: Hypothetical Calibration Curve Data for Analyte Quantification

| Concentration (ng/mL) | Analyte Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 150,100 | 0.0101 |

| 5 | 7,650 | 151,500 | 0.0505 |

| 10 | 15,300 | 150,800 | 0.1015 |

| 50 | 75,900 | 149,900 | 0.5063 |

| 100 | 152,500 | 151,200 | 1.0086 |

| 500 | 760,100 | 150,500 | 5.0505 |

| 1000 | 1,518,000 | 150,300 | 10.0998 |

Table 2: Hypothetical Recovery and Precision Data

| QC Level | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, n=5) | Accuracy (%) | Precision (%RSD) |

| Low | 15 | 14.8 | 98.7 | 4.2 |

| Medium | 150 | 153.2 | 102.1 | 3.1 |

| High | 750 | 742.5 | 99.0 | 2.5 |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for analyte quantification using this compound as an internal standard.

Logical Relationship for Internal Standard Calibration

Caption: Logical flow for generating a calibration curve using the internal standard method.

References

Application Notes and Protocols for Gas Chromatography Analysis of 2-Chlorotetradecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorotetradecane is a halogenated hydrocarbon that may be of interest in various fields, including organic synthesis, environmental analysis, and as an intermediate in the manufacturing of specialty chemicals and pharmaceuticals. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and safety assessment. Gas chromatography (GC) coupled with a suitable detector, such as a mass spectrometer (MS), offers a robust and sensitive method for the analysis of this compound.

These application notes provide a detailed protocol for the determination of this compound using gas chromatography-mass spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis. The provided protocols are based on established methods for the analysis of similar chlorinated alkanes and long-chain hydrocarbons.

Experimental Protocols

Sample Preparation

The sample preparation method should be tailored to the specific matrix in which this compound is being analyzed. The following is a general protocol for samples that are soluble in organic solvents.

Objective: To prepare a clear, particle-free solution of the sample in a volatile solvent suitable for GC injection.

Materials:

-

Sample containing this compound

-

Hexane (B92381) or Dichloromethane (High-purity, GC grade)

-

Volumetric flasks (Class A)

-

Micropipettes

-

Syringe filters (0.22 µm, PTFE)

-

Autosampler vials with septa

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound at a concentration of 1000 µg/mL in hexane.

-

From the stock solution, prepare a series of calibration standards by serial dilution in hexane. A typical concentration range for the calibration curve would be 0.1, 0.5, 1, 5, 10, and 50 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the sample and dissolve it in a known volume of hexane to achieve an estimated concentration within the calibration range.

-

For liquid samples, a direct dilution may be performed.

-

Ensure the sample is completely dissolved. Sonication may be used to aid dissolution.

-

Filter the final solution through a 0.22 µm PTFE syringe filter into a GC autosampler vial to remove any particulate matter.[1][2]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This section details the instrumental parameters for the analysis of this compound. A non-polar or medium-polarity capillary column is recommended for the separation of chlorinated hydrocarbons.

Instrumentation: A standard gas chromatograph equipped with a mass spectrometer is suitable for this analysis.

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Mode | Splitless |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature of 80 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Electron Energy | 70 eV |

| Mass Scan Range | 40-450 amu |

| Solvent Delay | 5 minutes |

Rationale for Parameter Selection:

-

Column: An HP-5MS or similar column is a general-purpose, low-polarity column that provides good separation for a wide range of compounds, including halogenated hydrocarbons.

-

Inlet: A splitless injection is used to maximize the transfer of the analyte to the column, which is important for achieving low detection limits.

-

Oven Program: The initial temperature is set to ensure good focusing of the analyte at the head of the column. The temperature ramp allows for the efficient elution of this compound, which has a relatively high boiling point, while the final hold ensures that any less volatile components are eluted from the column.

-

Mass Spectrometer: Standard EI ionization at 70 eV provides reproducible fragmentation patterns for library matching and structural confirmation. The mass scan range is set to cover the expected mass of the molecular ion and its fragments.

Data Presentation

Quantitative Analysis

Quantitative analysis of this compound can be performed using an external standard calibration method. The peak area of a characteristic ion of this compound is plotted against the concentration of the calibration standards. The concentration of this compound in the sample is then determined from the calibration curve.

Expected Performance: